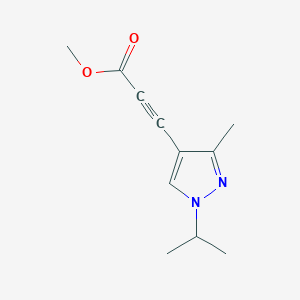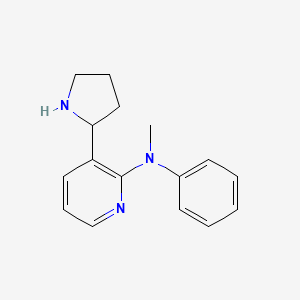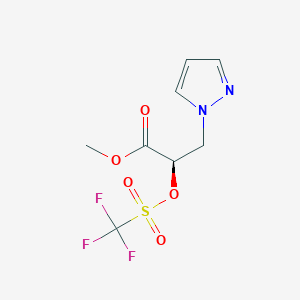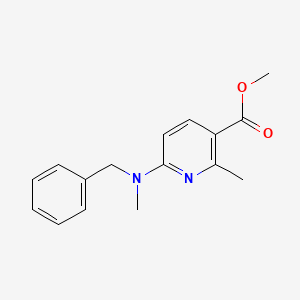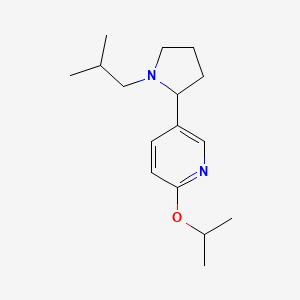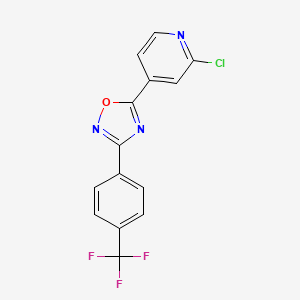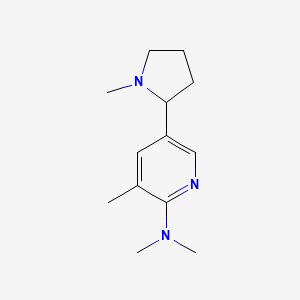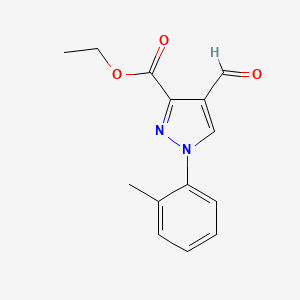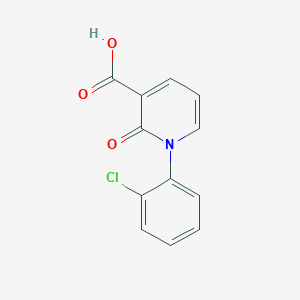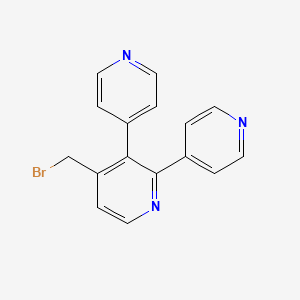
4-(bromomethyl)-2,3-dipyridin-4-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine is an organic compound that features a bromomethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is carried out in a suitable solvent such as acetone, dichloromethane, or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a pipeline reactor under illumination. This method ensures efficient mixing and consistent reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of methyl-substituted pyridine derivatives.
Scientific Research Applications
4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules through various coupling reactions.
Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of advanced materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2,3-dipyridin-4-ylpyridine depends on its specific application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl bromide: Similar in structure but with a benzene ring instead of a pyridine ring.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group attached to a benzoate ester.
4-(Bromomethyl)benzoic acid: Features a bromomethyl group attached to a benzoic acid moiety .
Uniqueness
4-(Bromomethyl)-2,3-dipyridin-4-ylpyridine is unique due to the presence of multiple pyridine rings, which can enhance its electronic properties and reactivity compared to similar compounds with benzene rings. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C16H12BrN3 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
4-(bromomethyl)-2,3-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c17-11-14-5-10-20-16(13-3-8-19-9-4-13)15(14)12-1-6-18-7-2-12/h1-10H,11H2 |
InChI Key |
GXGTXIRGMQGGCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=CN=C2C3=CC=NC=C3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


